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Compound of Interest

Compound Name: Propargyl-PEG4-Boc

Cat. No.: B610250 Get Quote

Introduction: Propargyl-PEG4-Boc is a heterobifunctional linker molecule widely utilized in

chemical biology, bioconjugation, and drug discovery. Its structure, featuring a terminal alkyne

group, a tetra-polyethylene glycol (PEG4) spacer, and a Boc-protected amine, offers a versatile

platform for the synthesis of complex biomolecules, particularly in the burgeoning field of

Proteolysis Targeting Chimeras (PROTACs). The PEG4 spacer enhances aqueous solubility

and provides optimal length and flexibility for inducing the formation of a ternary complex

between a target protein and an E3 ubiquitin ligase, a critical step in PROTAC-mediated protein

degradation.[1][2] The terminal alkyne allows for covalent modification via copper-catalyzed

azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," while the Boc-protected

amine offers a stable yet readily cleavable point for further conjugation.[3][4]

This technical guide provides a comprehensive overview of Propargyl-PEG4-Boc, including its

physicochemical properties, detailed experimental protocols for its use, and a review of its

application in the development of targeted protein degraders.

Physicochemical Properties
Propargyl-PEG4-Boc is characterized by the following properties, making it a valuable tool for

researchers.
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Property Value Source

IUPAC Name

tert-butyl (1-amino-3,6,9,12-

tetraoxapentadecan-15-

yl)carbamate

N/A

CAS Number 1219810-90-8 [5]

Molecular Formula C16H29NO6 [5]

Molecular Weight 331.41 g/mol [5]

Appearance Liquid or semi-solid [4]

Purity Typically >96% [5]

Solubility Soluble in DMSO, DCM, DMF N/A

Storage Conditions -20°C N/A

Core Applications in Research
The unique trifunctional nature of Propargyl-PEG4-Boc makes it a staple in two primary

research areas:

PROTAC Synthesis: As a bifunctional linker, it connects a ligand for a target protein of

interest (POI) to a ligand for an E3 ubiquitin ligase. The PEG4 moiety is often an optimal

length for facilitating the necessary protein-protein interactions for ubiquitination and

subsequent degradation.[1]

Bioconjugation and Click Chemistry: The terminal alkyne group is a key functional handle for

"clicking" onto azide-modified molecules, such as proteins, peptides, or surfaces, via

CuAAC. This reaction is highly efficient and specific, allowing for the creation of stable

triazole linkages.[3]

Experimental Protocols
The following are detailed protocols for the key reactions involving Propargyl-PEG4-Boc.

Protocol 1: Boc Deprotection of Propargyl-PEG4-Boc
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This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to yield a free primary

amine, which can then be used for subsequent conjugation reactions, such as amide bond

formation.

Materials:

Propargyl-PEG4-Boc

Anhydrous Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS) (optional, as a carbocation scavenger)

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Rotary evaporator

Procedure:

Dissolve Propargyl-PEG4-Boc in anhydrous DCM to a concentration of 0.1-0.2 M.

Cool the solution to 0°C in an ice bath.

Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If the substrate is

sensitive to acid-catalyzed degradation, TIS can be added (2.5-5% v/v).[6]

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed

(typically 1-2 hours).[6]
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Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary

evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with

toluene (3 x 10 mL).

For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate

solution, followed by brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected

Propargyl-PEG4-amine.

Boc Deprotection Workflow

Start Dissolve Propargyl-PEG4-Boc
in anhydrous DCM Cool to 0°C Add TFA (20-50%)

(Optional: TIS) Stir at 0°C then RT Monitor by TLC/LC-MS Evaporate solvent & TFA Neutralize with NaHCO3 Dry and Concentrate Propargyl-PEG4-amine

Click to download full resolution via product page

Boc Deprotection Workflow

Protocol 2: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate the propargyl group of Propargyl-
PEG4-Boc (or its deprotected amine derivative) to an azide-containing molecule.

Materials:

Propargyl-PEG4-Boc (or its amine derivative)

Azide-containing molecule

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, recommended for aqueous

reactions)
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Solvent: e.g., a mixture of t-butanol and water (1:1), or Dimethyl sulfoxide (DMSO)

Nitrogen or Argon gas

Procedure:

In a reaction vessel, dissolve the propargyl-PEG linker (1 equivalent) and the azide-

containing molecule (1-1.2 equivalents) in the chosen solvent system.

Purge the reaction mixture with an inert gas (nitrogen or argon) for 10-15 minutes to remove

dissolved oxygen.

In a separate vial, prepare a stock solution of CuSO₄·5H₂O in water. In another vial, prepare

a fresh stock solution of sodium ascorbate in water.

To the stirred reaction mixture, add the CuSO₄·5H₂O solution (typically 0.1 equivalents). If

using a ligand like THPTA, pre-mix it with the CuSO₄ solution.

Immediately follow with the addition of the sodium ascorbate solution (typically 0.5

equivalents).

Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.

Monitor by TLC or LC-MS.

Once the reaction is complete, it can be quenched by exposure to air. The product can be

purified by extraction with an organic solvent, followed by washing with water and brine,

drying, and concentration. Further purification can be achieved by column chromatography if

necessary.

CuAAC 'Click' Reaction Workflow

Start Dissolve Propargyl-PEG linker
and Azide-molecule Purge with N2/Ar Add CuSO4

(Optional: THPTA) Add Sodium Ascorbate Stir at RT Monitor by TLC/LC-MS Quench and Purify Triazole Conjugate

Click to download full resolution via product page
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CuAAC 'Click' Reaction Workflow

Application in PROTACs: Quantitative Data and
Signaling Pathways
PROTACs synthesized with PEG linkers have demonstrated potent degradation of various

clinically relevant protein targets. The PEG4 linker is often a good starting point for

optimization, as linker length is a critical determinant of PROTAC efficacy.[7]

PROTACs Targeting Bruton's Tyrosine Kinase (BTK)
BTK is a key component of the B-cell receptor (BCR) signaling pathway and a validated target

in B-cell malignancies.[8] PROTACs can overcome resistance to covalent BTK inhibitors like

ibrutinib, which is often caused by mutations in the C481 residue.[9]

Quantitative Data for BTK-targeting PROTACs with PEG Linkers:

PROTAC Linker Type DC50 Dmax Cell Line Reference

PROTAC 3
Propargyl-

PEG4-acid
200 nM N/A THP-1 [10]

NC-1
PEG

(unspecified)
2.2 nM 97% Mino [11]

PTD10
PEG

(unspecified)
0.5 nM N/A N/A [12]

Note: While PROTAC 3 explicitly uses a Propargyl-PEG4-acid linker, the exact structures for

NC-1 and PTD10 are not specified as Propargyl-PEG4-Boc in the provided literature, but

represent the efficacy of PROTACs with short PEG linkers.
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BTK Signaling Pathway and PROTAC Intervention
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BTK Signaling and PROTAC Action

PROTACs Targeting Androgen Receptor (AR)
The Androgen Receptor (AR) is a primary driver of prostate cancer. PROTACs targeting AR

have shown promise in overcoming resistance to conventional AR inhibitors.[13]

Quantitative Data for AR-targeting PROTACs:
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PROTAC Linker Type DC50 Dmax Cell Line Reference

ARCC-4
PEG

(unspecified)
5 nM 98%

Prostate

Cancer
[14]

Note: The specific PEG linker for ARCC-4 is not detailed as Propargyl-PEG4-Boc in the

available literature but is representative of potent AR degraders.
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AR Signaling and PROTAC Action

PROTACs Targeting KRAS
Mutations in the KRAS oncogene are prevalent in many cancers. PROTACs offer a novel

strategy to target KRAS mutants, such as G12C, by inducing their degradation.[15]

Quantitative Data for KRAS-targeting PROTACs:

While specific DC50 and Dmax values for KRAS PROTACs with Propargyl-PEG4-Boc are not

readily available in the provided search results, studies have shown that VHL-recruiting

PROTACs can induce significant degradation (~65%) of KRAS G12C at micromolar

concentrations.[15] Optimization of the linker is a key area of ongoing research to improve the

potency of KRAS degraders.
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KRAS Signaling Pathway and PROTAC Intervention
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KRAS Signaling and PROTAC Action

Conclusion
Propargyl-PEG4-Boc is a high-value chemical tool for researchers in drug development and

chemical biology. Its well-defined structure, featuring a PEG4 spacer for enhanced solubility

and optimal linker length, a terminal alkyne for efficient click chemistry conjugation, and a

versatile Boc-protected amine, makes it an ideal building block for the synthesis of PROTACs
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and other complex bioconjugates. The provided protocols and data serve as a guide for the

effective utilization of this linker in the development of novel therapeutics aimed at targeted

protein degradation. As the field of targeted protein degradation continues to expand, the

strategic application of well-designed linkers like Propargyl-PEG4-Boc will be paramount to

success.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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